Ammonium nitrite

Descripción general

Descripción

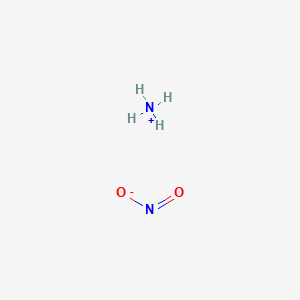

Ammonium nitrite, also known as this compound, is an inorganic compound with the chemical formula NH₄NO₂. It is a salt of nitrous acid and ammonia. This compound is typically found in a white crystalline form and is highly soluble in water. It is known for its instability and tendency to decompose into nitrogen gas and water, making it a compound of interest in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammonium nitrite can be synthesized through the reaction of ammonium chloride with sodium nitrite in an aqueous solution. The reaction is as follows:

NH4Cl+NaNO2→NH4NO2+NaCl

This reaction is typically carried out at low temperatures to prevent the decomposition of this compound. The solution is then evaporated to obtain the crystalline product.

Industrial Production Methods: Industrial production of this compound involves the absorption of nitrogen dioxide in an aqueous solution of ammonia. The reaction is as follows:

2NO2+2NH3+H2O→NH4NO2+NH4NO3

This method is preferred for large-scale production due to its efficiency and the availability of raw materials.

Types of Reactions:

- this compound decomposes readily into nitrogen gas and water:

Decomposition: NH4NO2→N2+2H2O

It can undergo oxidation to form ammonium nitrate:Oxidation: NH4NO2+O2→NH4NO3

Common Reagents and Conditions:

Cold acidic solutions: Used in reactions with amines to form diazonium salts.

Oxidizing agents: Such as oxygen, to convert this compound to ammonium nitrate.

Major Products Formed:

- Nitrogen gas (N₂)

- Water (H₂O)

- Ammonium nitrate (NH₄NO₃)

Aplicaciones Científicas De Investigación

Ammonium nitrite is used in various scientific research applications, including:

- Chemistry: As a reagent in the synthesis of diazonium salts, which are intermediates in the production of azo dyes.

- Biology: In studies of nitrogen metabolism and the nitrogen cycle.

- Medicine: As a precursor in the synthesis of certain pharmaceuticals.

- Industry: In the production of explosives and fertilizers.

Mecanismo De Acción

The primary mechanism of action of ammonium nitrite involves its decomposition into nitrogen gas and water. This decomposition is catalyzed by heat and light, making it a useful compound in applications requiring the controlled release of nitrogen gas. The molecular targets and pathways involved include the breakdown of the nitrite ion (NO₂⁻) into nitrogen gas (N₂) and water (H₂O).

Comparación Con Compuestos Similares

- Ammonium nitrate (NH₄NO₃): Similar in composition but more stable and widely used as a fertilizer and in explosives.

- Sodium nitrite (NaNO₂): Used in food preservation and as a reagent in organic synthesis.

- Potassium nitrite (KNO₂): Used in similar applications as sodium nitrite but with different solubility properties.

Uniqueness: Ammonium nitrite is unique due to its instability and rapid decomposition, which makes it useful in applications requiring a quick release of nitrogen gas. Its ability to form diazonium salts also sets it apart from other similar compounds.

Actividad Biológica

Ammonium nitrite (NH4NO2) is an inorganic compound that plays a significant role in various biological processes, particularly in nitrogen metabolism. This article explores its biological activity, mechanisms of action, and implications in environmental and physiological contexts, supported by research findings and case studies.

Overview of this compound

This compound is formed by the reaction of ammonia with nitrous acid. It is primarily used as a reagent in organic synthesis and as a food preservative. However, its biological activity is of particular interest due to its role in nitrogen cycling and potential effects on living organisms.

Nitrogen Cycle Participation

- Nitrification : this compound is an intermediate in the nitrification process, where it is oxidized to nitrate by nitrite-oxidizing bacteria (NOB) such as Nitrobacter species. This process is crucial for soil fertility and plant nutrition.

- Denitrification : In anaerobic conditions, this compound can be reduced back to nitrogen gas (N2) through denitrification processes facilitated by certain bacteria, thus playing a role in nitrogen removal from ecosystems.

- Nitrosation Reactions : this compound can react with amines to form nitrosamines, which are compounds of concern due to their carcinogenic properties.

Impact on Mammalian Systems

Research indicates that this compound can influence various physiological processes:

- Vasodilation : Nitrite ions can be converted to nitric oxide (NO) in the body, leading to vasodilation and improved blood flow. This effect has been studied for potential therapeutic applications in cardiovascular diseases .

- Hypoxia Response : Studies have shown that nitrite can act as a signaling molecule during hypoxic conditions, helping cells adapt to low oxygen levels .

Toxicological Aspects

Despite its potential benefits, this compound poses risks:

- Toxicity to Aquatic Life : Elevated levels of nitrites can be toxic to fish and other aquatic organisms, leading to impaired oxygen transport and metabolic disturbances .

- Environmental Concerns : The accumulation of this compound in water bodies can lead to eutrophication, resulting in algal blooms that deplete oxygen levels and harm aquatic ecosystems .

Case Study 1: Nitrite in Aquatic Ecosystems

A study examined the effects of ammonium and nitrite concentrations on cyanobacterial growth. It was found that high levels of nitrites inhibited photosynthesis in certain algal species, demonstrating the ecological impact of this compound on phytoplankton dynamics .

Case Study 2: Therapeutic Applications

Research conducted on the administration of sodium nitrite (related compound) showed promising results in improving exercise performance and recovery in athletes by enhancing blood flow through vasodilation mechanisms . This suggests potential applications for this compound derivatives in sports medicine.

Data Tables

| Biological Activity | Description | Implications |

|---|---|---|

| Nitrification | Conversion of ammonium to nitrate | Enhances soil fertility |

| Denitrification | Reduction of nitrites back to nitrogen gas | Reduces nitrogen pollution |

| Vasodilation | Conversion to nitric oxide | Potential cardiovascular therapies |

| Toxicity | Harmful effects on aquatic life | Environmental monitoring needed |

Propiedades

IUPAC Name |

azanium;nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO2.H3N/c2-1-3;/h(H,2,3);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMXVZOXBADHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].N(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065461 | |

| Record name | Ammonium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.044 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Available as 20% solution: clear to yellow liquid; [MSDSonline] Very unstable and almost always handled as aqueous solution; [Ullmann] | |

| Record name | Ammonium nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13446-48-5 | |

| Record name | Ammonium nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ZQG69956 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.